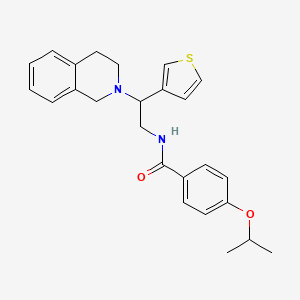

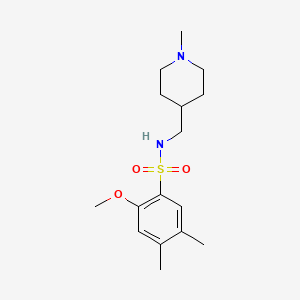

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps:

Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.

Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.

Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.

Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.

Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.

Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.

Scientific Research Applications

This compound's multi-faceted structure suggests it may have broad applications:

Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.

Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.

Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.

Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The precise mechanism depends on the context of its application, but potential interactions include:

Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.

Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.

Comparison with Similar Compounds

Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:

N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide

N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMYVZFBQVUZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)

![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)